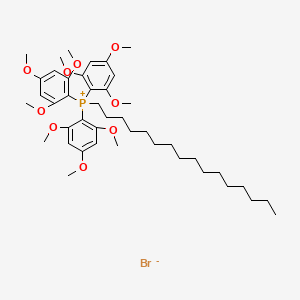
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide is a complex organophosphorus compound known for its strong Lewis basic properties. This compound is particularly notable for its applications in catalysis and organic synthesis due to its ability to act as a ligand in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide typically involves the reaction of hexadecyl bromide with tris(2,4,6-trimethoxyphenyl)phosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide exerts its effects is primarily through its role as a Lewis base. It can donate electron pairs to electrophiles, facilitating various chemical reactions. The molecular targets include electrophilic centers in organic molecules, and the pathways involved often include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but lacks the hexadecyl group.
Triphenylphosphine: A widely used ligand in catalysis but less sterically hindered compared to phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
Uniqueness
This compound is unique due to its combination of a bulky hexadecyl group and three 2,4,6-trimethoxyphenyl groups. This structure provides both steric hindrance and strong electron-donating properties, making it highly effective in catalysis and other applications .
Eigenschaften
CAS-Nummer |
78150-05-7 |
|---|---|
Molekularformel |
C43H66BrO9P |
Molekulargewicht |
837.9 g/mol |
IUPAC-Name |
hexadecyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide |
InChI |
InChI=1S/C43H66O9P.BrH/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-53(41-35(47-5)26-32(44-2)27-36(41)48-6,42-37(49-7)28-33(45-3)29-38(42)50-8)43-39(51-9)30-34(46-4)31-40(43)52-10;/h26-31H,11-25H2,1-10H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZXZNHOXQVGXBH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
Synonyme |
cetyl tri-(2,4,6-trimethoxyphenyl)phosphonium bromide metobrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















